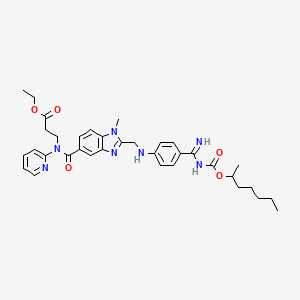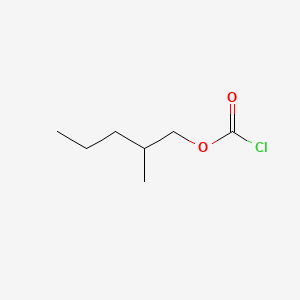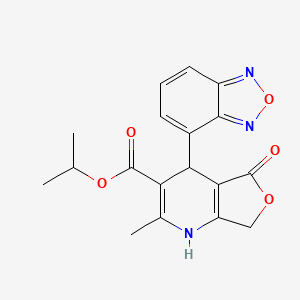
Lactona de Isradipina
Descripción general
Descripción
Isradipine Lactone is a derivative of Isradipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. Isradipine Lactone retains the core structure of Isradipine but includes a lactone moiety, which may confer unique pharmacological properties. This compound is of significant interest in both pharmaceutical research and clinical applications due to its potential therapeutic benefits .
Aplicaciones Científicas De Investigación
Isradipine Lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lactone chemistry and its reactivity.
Biology: Investigated for its effects on calcium channels in cellular models.
Medicine: Explored for its potential in treating cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
Target of Action
Isradipine Lactone primarily targets L-type calcium channels . These channels are the major channels in muscle cells that mediate contraction . Isradipine Lactone binds to these calcium channels with high affinity and specificity, inhibiting calcium flux into cardiac and arterial smooth muscle cells .
Mode of Action
Isradipine Lactone interacts with its targets by inhibiting the influx of calcium ions through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin . Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK) . Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .
Biochemical Pathways
The primary biochemical pathway affected by Isradipine Lactone is the calcium signaling pathway . By inhibiting the influx of calcium ions, Isradipine Lactone decreases the contractile activity of arterial smooth muscle cells . This results in vasodilation, or the widening of blood vessels .
Pharmacokinetics
Isradipine Lactone is completely metabolized prior to excretion, and no unchanged drug is detected in the urine . Six metabolites have been characterized in blood and urine, with the mono acids of the pyridine derivative and a cyclic lactone product accounting for more than 75% of the material identified .
Result of Action
The primary result of Isradipine Lactone’s action is a decrease in arterial smooth muscle contractility and subsequent vasoconstriction . This leads to vasodilation, or the widening of blood vessels . The vasodilatory effects of Isradipine Lactone result in an overall decrease in blood pressure .
Safety and Hazards
Isradipine may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . Some of the side effects include bloating or swelling of face, arms, hands, lower legs, or feet, tingling of hands or feet, unusual weight gain or loss, chest pain, difficult or labored breathing, dizziness, fast, irregular, pounding, or racing heartbeat or pulse, feeling of warmth, full or bloated feeling, nausea, pressure in the stomach, redness of the face, neck, arms and occasionally, upper chest, shortness of breath, swelling of abdominal or stomach area, tightness in chest, unusual tiredness or weakness, vomiting, wheezing .
Direcciones Futuras
The study aimed to enhance the dissolution rate of isradipine and to avoid the problem of first-pass metabolism using oral fast dissolving films (OFDFs) . Isradipine was complexed with hydroxypropyl-beta-cyclodextrin (HP-β-CD) using the solvent co-evaporation technique to produce an isradipine inclusion complex with increased solubility . This complex was evaluated for its solubility and dissolution behavior compared with the free drug . Then, the inclusion complex was formulated in OFDFs .
Análisis Bioquímico
Biochemical Properties
Isradipine Lactone binds to calcium channels with high affinity and specificity . It inhibits the influx of calcium ions into cardiac and arterial smooth muscle cells . This interaction with calcium channels is crucial for its function as a calcium channel blocker .
Cellular Effects
Isradipine Lactone decreases arterial smooth muscle contractility and subsequent vasoconstriction by inhibiting the influx of calcium ions through L-type calcium channels . This results in vasodilation . It also influences cell function by affecting cell signaling pathways related to calcium ion influx .
Molecular Mechanism
The mechanism of action of Isradipine Lactone involves the inhibition of calcium ions influx through L-type calcium channels . Calcium ions entering the cell through these channels bind to calmodulin. Calcium-bound calmodulin then binds to and activates myosin light chain kinase (MLCK). Activated MLCK catalyzes the phosphorylation of the regulatory light chain subunit of myosin, a key step in muscle contraction .
Temporal Effects in Laboratory Settings
Isradipine Lactone shows effects that persist for more than 12 hours after administration . The full hypotensive effect may not occur for 2 to 4 weeks
Dosage Effects in Animal Models
In animal models, Isradipine Lactone has shown to have a substantial and constant decrease in blood pressure, for up to 24 hours . The effects of the product can vary with different dosages
Metabolic Pathways
Isradipine Lactone undergoes extensive first-pass metabolism . It is hepatically metabolized via cytochrome P450 isoenzyme CYP3A4 . The major metabolic pathways include oxidation and ester cleavage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isradipine Lactone typically involves the modification of Isradipine through lactonization reactions. One common method includes the reaction of Isradipine with lactone-forming agents under controlled conditions. The reaction parameters such as temperature, solvent, and catalysts are optimized to achieve high yield and purity .
Industrial Production Methods: Industrial production of Isradipine Lactone may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The process includes rigorous purification steps such as crystallization and chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Isradipine Lactone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the lactone ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Comparación Con Compuestos Similares
- Felodipine
- Nifedipine
- Nimodipine
Comparison: Isradipine Lactone is unique due to its lactone moiety, which may enhance its pharmacokinetic properties compared to other dihydropyridine calcium channel blockers. While Felodipine, Nifedipine, and Nimodipine are also effective in treating hypertension, Isradipine Lactone’s structural modifications could potentially offer improved bioavailability and efficacy .
Propiedades
IUPAC Name |
propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5/c1-8(2)25-18(23)13-9(3)19-12-7-24-17(22)15(12)14(13)10-5-4-6-11-16(10)21-26-20-11/h4-6,8,14,19H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPKWTOXKXUQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)COC2=O)C3=CC=CC4=NON=C43)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675982 | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-34-9 | |
| Record name | 1-Methylethyl 4-(2,1,3-benzoxadiazol-4-yl)-1,4,5,7-tetrahydro-2-methyl-5-oxofuro[3,4-b]pyridine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076198-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



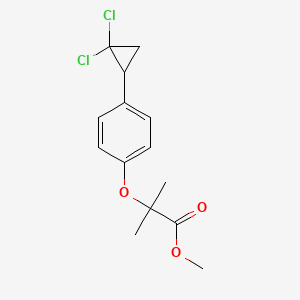
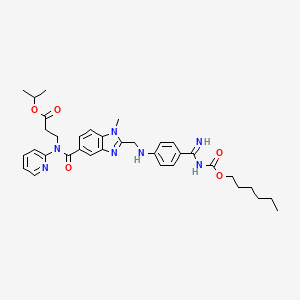
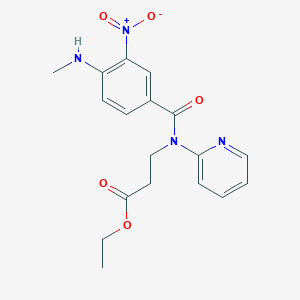
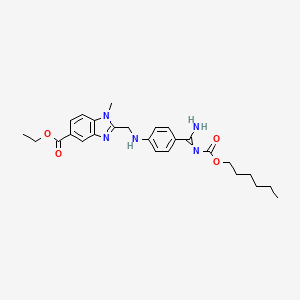
![(Z)-methyl 3-(2-((4-(N'-(hexyloxycarbonyl)carbamimidoyl)phenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B601654.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate acetate](/img/structure/B601655.png)
![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
